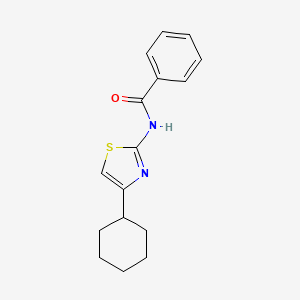

N-(4-Cyclohexylthiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

WAY-615145 is a chemical compound known as a glucokinase activator. Glucokinase is an enzyme that plays a crucial role in glucose metabolism by facilitating the phosphorylation of glucose to glucose-6-phosphate. WAY-615145 has been studied for its potential therapeutic applications, particularly in the treatment of type 2 diabetes, due to its ability to enhance glucokinase activity and improve glucose homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-615145 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring and the subsequent attachment of the benzamide moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of WAY-615145 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the produced compound .

Chemical Reactions Analysis

Types of Reactions

WAY-615145 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines .

Scientific Research Applications

Chemistry: Used as a model compound to study glucokinase activation and enzyme kinetics.

Biology: Investigated for its effects on cellular glucose metabolism and insulin secretion.

Medicine: Explored as a potential therapeutic agent for type 2 diabetes due to its ability to enhance glucokinase activity and improve glucose homeostasis.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting glucose metabolism.

Mechanism of Action

WAY-615145 exerts its effects by binding to glucokinase and enhancing its enzymatic activity. This leads to an increase in the phosphorylation of glucose to glucose-6-phosphate, which is a crucial step in glucose metabolism. The activation of glucokinase by WAY-615145 helps to improve glucose homeostasis and insulin secretion, making it a promising candidate for the treatment of type 2 diabetes .

Comparison with Similar Compounds

WAY-615145 is unique among glucokinase activators due to its specific binding affinity and activation profile. Similar compounds include:

Cadisegliatin (TTP-399): A liver-selective glucokinase activator with antihyperglycaemic activity.

AZD1656: A potent, selective, and orally active glucokinase activator.

Dorzagliatin (HMS-5552): Improves glycaemic control and pancreatic β-cell function.

AM-2394: A structurally distinct glucokinase activator.

LY2608204: Activates glucokinase with high potency.

These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles, selectivity, and therapeutic potential.

Biological Activity

N-(4-Cyclohexylthiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic regulation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring fused with a benzamide moiety. This structural configuration is significant as it influences the compound's interaction with biological targets. The cyclohexyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Research indicates that this compound exhibits cytostatic effects against various malignant human cell lines, including cervical, breast, colon, and laryngeal carcinoma. These findings suggest its potential as an anticancer agent.

| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast cancer) | 15.63 | Induces apoptosis |

| A549 (Lung cancer) | 12.45 | Cell cycle arrest |

| U-937 (Leukemia) | 10.30 | Inhibition of proliferation |

The compound is believed to induce apoptosis through the activation of intrinsic apoptotic pathways, characterized by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Metabolic Regulation

In addition to its anticancer properties, this compound has been investigated for its role in regulating glucose homeostasis. It acts as a partial glucokinase (GK) activator, which is promising for the treatment of type 2 diabetes mellitus (T2DM). Chronic treatment with this compound demonstrated significant improvement in glucose tolerance without inducing hypoglycemia or dyslipidemia in diabetic mouse models .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cellular Effects : The compound influences cell function by modulating key signaling pathways involved in cell growth and survival.

- Biochemical Pathways : It impacts various biochemical pathways, including those related to apoptosis and glucose metabolism.

- Pharmacokinetics : The pharmacokinetic profile indicates favorable absorption characteristics due to its lipophilic nature, which may enhance its therapeutic efficacy .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- Anticancer Studies : In vitro studies have shown that this compound activates apoptotic pathways in various cancer cell lines, leading to significant reductions in cell viability.

- Metabolic Studies : Research on diabetic db/db mice demonstrated that chronic administration improved glucose tolerance without adverse effects on lipid profiles .

Properties

Molecular Formula |

C16H18N2OS |

|---|---|

Molecular Weight |

286.4 g/mol |

IUPAC Name |

N-(4-cyclohexyl-1,3-thiazol-2-yl)benzamide |

InChI |

InChI=1S/C16H18N2OS/c19-15(13-9-5-2-6-10-13)18-16-17-14(11-20-16)12-7-3-1-4-8-12/h2,5-6,9-12H,1,3-4,7-8H2,(H,17,18,19) |

InChI Key |

XDROZDYEXSKYNN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.